molecular formula C9H8N2OS2 B4629158 5-METHYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE

5-METHYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE

Cat. No.: B4629158
M. Wt: 224.3 g/mol
InChI Key: MIHTZWWXAHEISP-UHFFFAOYSA-N
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Description

5-METHYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE is a heterocyclic compound that contains both thiazole and thiophene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the reaction of a thiophene derivative with a thiazole derivative under specific conditions. For example, the reaction might involve the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation can be employed to enhance reaction rates and yields, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thiols or amines .

Scientific Research Applications

5-METHYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Used in the development of materials such as sensors, dyes, and catalysts

Mechanism of Action

The mechanism of action of 5-METHYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug containing a thiazole ring.

    Tiazofurin: An anticancer drug containing a thiazole ring.

Uniqueness

What sets 5-METHYL-N-(13-THIAZOL-2-YL)THIOPHENE-3-CARBOXAMIDE apart from these similar compounds is its unique combination of thiazole and thiophene rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

5-methyl-N-(1,3-thiazol-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS2/c1-6-4-7(5-14-6)8(12)11-9-10-2-3-13-9/h2-5H,1H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHTZWWXAHEISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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